molecular formula C28H22N2O3 B11650488 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide

Cat. No.: B11650488
M. Wt: 434.5 g/mol
InChI Key: FUCJKHJINIJPOC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide, also known by its CAS number 5803-57-6, belongs to the class of benzoxazole derivatives. These compounds have gained significance due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more . Let’s explore further!

Preparation Methods

The synthetic routes for N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide are not widely documented. industrial production methods may involve multi-step processes, including condensation reactions, cyclizations, and amide formation. Specific reaction conditions and reagents would depend on the chosen synthetic route.

Chemical Reactions Analysis

Types of Reactions::

    Amide Formation: The compound is an amide, formed by the reaction between an amine and an acid chloride.

    Cyclization: The benzoxazole ring is formed through intramolecular cyclization.

    Substitution: The compound may undergo substitution reactions at various positions.

Common Reagents and Conditions::

    Amide Formation: Typically, an amine (e.g., aniline) reacts with an acid chloride (e.g., phenoxyacetyl chloride) in a solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    Cyclization: Cyclization can occur under acidic or basic conditions.

    Substitution: Various reagents (e.g., halogens, amines) can be used for substitution reactions.

Major Products:: The primary product is N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Its diverse pharmacological activities make it a potential lead compound for drug development.

    Biological Studies: Researchers explore its effects on cellular pathways and biological targets.

    Industry: It may serve as an intermediate for synthesizing other bioactive molecules.

Mechanism of Action

The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H22N2O3/c1-32-24-17-16-21(28-30-22-14-8-9-15-25(22)33-28)18-23(24)29-27(31)26(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18,26H,1H3,(H,29,31)

InChI Key

FUCJKHJINIJPOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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